1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one
Description
The compound 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one is a bicyclic lactam derivative featuring a 3-oxa-8-azabicyclo[3.2.1]octane (nor-tropane-like) core fused with a pyrrolidin-2-one ring and a 4-chlorophenyl substituent. The bicyclo[3.2.1]octane scaffold provides conformational rigidity, enhancing binding affinity to enzyme active sites.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-12-1-3-13(4-2-12)19-8-11(7-16(19)21)17(22)20-14-5-6-15(20)10-23-9-14/h1-4,11,14-15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFTZZOPUAEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of a rhodium (II) complex and a chiral Lewis acid binary system, which ensures high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic structures on biological systems.
Industry: It can be used in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations
Triazine-urea derivatives (e.g., 50569244) exhibit higher molecular weights (~745 Da) and complex substituents, which may hinder blood-brain barrier penetration but improve target specificity .
Conformational Rigidity :
- X-ray data from reveals that the bicyclo[3.2.1]octane core adopts a chair conformation in piperidine rings and an envelope conformation in pyrrolidine rings, optimizing interactions with hydrophobic enzyme pockets . Unsaturated analogs (e.g., 1797558-72-5) may exhibit altered binding due to reduced flexibility .
Synthetic Accessibility: Simpler derivatives like 1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol (CAS 2106394-98-1) are likely intermediates in synthesizing more complex inhibitors, as seen in ’s use of nortropinone hydrochloride .
Biological Activity
The compound 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one , also known as a derivative of 3-oxa-8-azabicyclo[3.2.1]octane, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and patents to illustrate its pharmacological potential.
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 319.8 g/mol
- CAS Number : 1396858-09-5
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The presence of the 4-chlorophenyl moiety suggests potential interactions with dopaminergic or adrenergic receptors, while the bicyclic structure may enhance binding affinity due to conformational rigidity.
Pharmacological Studies
Research indicates that derivatives of the 3-oxa-8-azabicyclo[3.2.1]octane framework exhibit significant pharmacological activities, including:
- Antitumor Activity : Compounds similar to this structure have shown promise in inhibiting tumor growth in various cancer models. For instance, a related compound demonstrated IC values in the nanomolar range against specific cancer cell lines, indicating potent cytotoxic effects .
- Neuropharmacological Effects : The structure suggests potential central nervous system activity, possibly through modulation of neurotransmitter systems. Studies have indicated that related compounds can influence dopamine and serotonin levels, which are crucial for mood regulation and cognitive functions .
- Antiviral Properties : Certain derivatives have been investigated for their ability to inhibit viral replication, particularly in the context of dengue virus and other flaviviruses. These compounds showed effective inhibition at submicromolar concentrations in vitro .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Cancer Treatment : A study published in a patent revealed that a series of 3-oxa derivatives exhibited significant anti-proliferative effects on cancer cell lines, with IC values ranging from 0.0039 µM to 0.036 µM across different assays .
- Neuroprotective Effects : Research has indicated that some bicyclic compounds can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Summary of Findings
The compound exhibits a range of biological activities that warrant further investigation:
| Activity Type | Observed Effects | IC (µM) |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | 0.019 - 0.036 |
| Neuropharmacological | Modulation of neurotransmitter levels | N/A |
| Antiviral | Inhibition of viral replication | <0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
